5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
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Overview
Description
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C7H6ClFN4O3S and a molecular weight of 280.66 g/mol . This compound is known for its use as a catalyst in the synthesis of herbicides and as a source of hydrogen peroxide and chloride .
Preparation Methods
The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves several steps. One common method starts with the preparation of 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, which is then oxidized using hydrogen peroxide to form 2,2’-dithio-bis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine) . This intermediate compound undergoes chloroxidation to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Catalyzes the oxidation of pyrimidine compounds to sulfonylsulfonates using hydrogen peroxide and chloride.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a catalyst in the synthesis of herbicides.
Medicine: Research into its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen from hydrogen peroxide to pyrimidine compounds, forming sulfonylsulfonates . The molecular targets and pathways involved in these reactions are primarily related to the oxidation process and the formation of sulfonyl derivatives.
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride include other sulfonyl chlorides and triazolo[1,5-c]pyrimidine derivatives. Some examples are:
- 2-Chlorosulfonyl-5-ethoxy-7-chloro[1,2,4]triazolo[1,5-c]pyrimidine
- 2-Chlorosulfonyl-5-methoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar chemical structures and reactivity but may differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct catalytic properties and reactivity .
Properties
Molecular Formula |
C7H6ClFN4O3S |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN4O3S/c1-2-16-7-10-4(9)3-5-11-6(12-13(5)7)17(8,14)15/h3H,2H2,1H3 |
InChI Key |
LNDCSJHELOGTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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